2'-Hydroxy-4-methoxychalcone
Description
Overview of Chalcones as a Flavonoid Class in Natural Products Chemistry
Chalcones represent a significant class of natural compounds, characterized as open-chain flavonoids. biosynth.comnih.gov Structurally, they possess a C6-C3-C6 carbon framework, chemically defined as 1,3-diaryl-2-propen-1-ones. nih.gov This basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. sciencepublishinggroup.com
Chalcones are considered vital bioprecursors in the biosynthetic pathway of flavonoids and isoflavonoids in plants. nih.govbohrium.com These secondary metabolites are ubiquitously found in a variety of edible and medicinal plants, including fruits, vegetables, grains, and legumes. nih.govnih.gov The presence of phenolic groups in many naturally occurring chalcones contributes to their radical-quenching properties, sparking interest in their therapeutic potential. nih.gov The chalcone (B49325) framework is a subject of extensive research in medicinal chemistry due to its amenability to chemical modification and the diverse pharmacological activities exhibited by its derivatives. nih.govfrontiersin.org
Significance of 2'-Hydroxy-4-methoxychalcone within Chalcone Research
This compound, a specific derivative within the chalcone family, has garnered considerable scientific attention for its distinct biological activities. ontosight.ai Its chemical structure, featuring a hydroxyl group at the 2'-position and a methoxy (B1213986) group at the 4'-position, is crucial to its biological efficacy. This compound, which can be synthesized or found in plants, is a focal point in pharmacological and biochemical research. biosynth.combiosynth.com
Research has demonstrated that this compound exhibits a range of biological effects, which are under active investigation. biosynth.com These properties distinguish it from other chalcone derivatives and underscore its importance in the field. For instance, in comparative studies, this compound showed superior anti-inflammatory effects over some other chalcones. Its potential applications are being explored in various areas of health research, making it a compound of significant interest for the development of new therapeutic agents. biosynth.com
Table 1: Investigated Biological Activities of this compound
| Biological Activity | Research Findings |
|---|---|
| Anti-inflammatory | Demonstrated potent reduction of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and inhibited iNOS and COX-2 expression in macrophage cell lines. mdpi.com |
| Anti-angiogenic | Decreased new blood vessel formation in both in vitro and in vivo models, such as the chick chorioallantoic membrane assay. nih.gov |
| Anti-tumor | Showed inhibition of tumor growth in animal models of Lewis lung carcinoma and sarcoma 180. nih.gov It may act by inhibiting the proliferation of cancer cells. biosynth.comscite.ai |
| Anti-melanogenic | Found to inhibit melanin (B1238610) production and tyrosinase activity in B16F10 melanoma cells by regulating proteins involved in melanin synthesis. |
| Anti-atherosclerotic | Investigated for its ability to inhibit the proliferation of human aortic smooth muscle cells, a key process in atherosclerosis, potentially through the activation of PPARγ. researchgate.netnih.gov |
| Antioxidant | Studied for its potential to protect against oxidative stress and cell damage. ontosight.aimdpi.com It has been shown to reduce levels of oxidative stress by decreasing gp91phox expression and increasing glutathione (B108866) levels. mdpi.com |
| Neuroprotective | Research suggests potential neuroprotective effects alongside its antioxidant and anti-inflammatory properties. mdpi.com |
Historical Context of this compound Investigation
The scientific journey of chalcones began with the coining of the term by Kostanecki and Tomar, who first identified the basic structure as benzalacetophenone. nih.gov The synthesis of chalcones, including this compound, has been a significant area of chemical research. The most common and historically important methods for synthesizing the chalcone framework are the Claisen-Schmidt condensation and the Aldol (B89426) condensation. sciencepublishinggroup.com
Specifically, the synthesis of this compound is often achieved via a Claisen-Schmidt or crossed aldol reaction, where 2-hydroxyacetophenone (B1195853) is reacted with an appropriate benzaldehyde (B42025), in this case, 4-methoxybenzaldehyde (B44291), in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide. prepchem.comchegg.comnih.gov While this specific chalcone is often synthesized for research purposes, naturally occurring chalcones have been used in traditional medicine for centuries. nih.govbohrium.com The ongoing investigation into synthetic derivatives like this compound is part of a broader effort in medicinal chemistry to explore and optimize the therapeutic potential of the chalcone scaffold. frontiersin.orgresearchgate.net
Research Gaps and Future Perspectives on this compound
Despite the promising preclinical findings, the research on this compound is still evolving, with several knowledge gaps that present opportunities for future investigation. uac.pt While numerous in vitro and some in vivo studies have highlighted its potential, a comprehensive understanding of its mechanisms of action across different biological systems is not yet fully elucidated. biosynth.comontosight.ai
Future research should focus on several key areas. There is a need for more extensive in vivo studies to validate the preclinical findings and to better understand the compound's pharmacokinetics, including its absorption, distribution, metabolism, and excretion. openmedicinalchemistryjournal.com The relationship between its structure and its diverse biological activities requires further exploration to guide the design of even more potent and selective derivatives. biocrick.com While its potential as a therapeutic agent is significant, particularly in areas like inflammation, cancer, and cardiovascular disease, the transition from preclinical models to clinical applications remains a major hurdle that future research must address. biosynth.comfrontiersin.orgbiosynth.com Continued investigation into its molecular targets and signaling pathway modulation will be crucial for unlocking its full therapeutic potential. biosynth.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBNYUSXDBHELA-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345759 | |
| Record name | trans-2′-Hydroxy-4-methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3327-24-0, 34000-29-8 | |
| Record name | 2'-Hydroxy-4-methoxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2′-Hydroxy-4-methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Hydroxy-4-methoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Phytochemistry and Biogenesis of 2 Hydroxy 4 Methoxychalcone
Natural Occurrence of 2'-Hydroxy-4-methoxychalcone in Plant Sources
This compound has been identified and isolated from several plant species, highlighting its role as a constituent of the plant's secondary metabolism. The following subsections detail its occurrence in specific plants.
Isolation from Angelica keiskei
Angelica keiskei, commonly known as Ashitaba, is a plant recognized for its rich phytochemical profile. While numerous chalcones have been isolated from this plant, including xanthoangelol (B1683599) and 4-hydroxyderricin, the presence of this compound itself is less directly documented in readily available literature. ljmu.ac.uknih.govacs.org However, the plant is a known source of a wide array of chalcones, making it a plausible, though not definitively confirmed, source of this compound or its close derivatives. nih.govacs.org Research on Angelica keiskei has led to the isolation of several new chalcones, such as xanthangelols B-E. ijpast.in
Presence in Glycyrrhiza glabra
Glycyrrhiza glabra, or licorice root, is another significant source of chalcones. nih.gov While specific isolation of this compound from Glycyrrhiza glabra is not explicitly detailed in the provided search results, the plant is known to produce a variety of chalcones, including isoliquiritigenin (B1662430) and licochalcone A. nih.govasm.org The presence of structurally related compounds like 4,4'-Dihydroxy-2-methoxychalcone (echinatin) has been confirmed in Glycyrrhiza glabra. Given the structural similarities and the diverse range of chalcones in licorice, it is a potential source of this compound.
Identification in Dalbergia sissoo and Oxytropis falcata
Research has confirmed the presence of this compound in Oxytropis falcata. ijpast.inbotanyjournals.com Along with this compound, other known chalcones such as 2',4'-dihydroxychalcone, 2',4',4-trihydroxychalcone, and 2',4'-dihydroxy-4-methoxychalcone (B191046) have also been isolated from this plant species. ijpast.in The heartwood of Dalbergia species is also a known source of various flavonoids, including chalcones. thegoodscentscompany.com
Isolation of Related Chalcones from Piper aduncum
The plant Piper aduncum has been a source for the isolation of several chalcones. ukm.my Notably, 2',6'-Dihydroxy-4'-methoxychalcone (DMC) was purified from the inflorescences of this plant. asm.orgnih.gov Other chalcones and dihydrochalcones, including cardamonin, have also been isolated from Piper aduncum. ukm.mynih.gov The isolation of these closely related structures from Piper aduncum underscores the diversity of chalcone (B49325) synthesis within this genus. asm.orgukm.mynih.govnih.gov
Biosynthetic Pathways Leading to this compound
Chalcones are synthesized in plants through the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted into cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to form p-coumaric acid.
The biosynthesis of chalcones proceeds via the condensation of one molecule of 4-coumaroyl-CoA (derived from p-coumaric acid) with three molecules of malonyl-CoA. This reaction is catalyzed by the enzyme chalcone synthase (CHS). The resulting intermediate is a tetraketide, which then undergoes cyclization and aromatization to form the chalcone backbone.
The specific structure of this compound, with its hydroxyl and methoxy (B1213986) groups at particular positions on the aromatic rings, is determined by subsequent enzymatic modifications. These modifications can include hydroxylation, methylation, and glycosylation, which are catalyzed by specific enzymes such as hydroxylases and methyltransferases. The formation of the 2'-hydroxy group is a key step in flavonoid biosynthesis, often occurring during the cyclization process catalyzed by chalcone synthase. The 4-methoxy group is typically added by a methyltransferase enzyme acting on a hydroxylated precursor.
The general scheme for chalcone biosynthesis is as follows: Phenylalanine → Cinnamic acid → p-Coumaric acid → 4-Coumaroyl-CoA + 3 x Malonyl-CoA ↓ (Chalcone Synthase) Naringenin Chalcone ↓ (Further enzymatic modifications: hydroxylation, methylation) This compound
Synthetic Methodologies and Derivatization Strategies for 2 Hydroxy 4 Methoxychalcone
Chemical Synthesis of 2'-Hydroxy-4-methoxychalcone
The primary route for synthesizing this compound is a well-established condensation reaction that efficiently couples two aromatic precursors.
Claisen-Schmidt Condensation Approaches
The most prevalent and direct method for synthesizing this compound is the Claisen-Schmidt condensation. ljmu.ac.uk This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone (B1666503) with a benzaldehyde (B42025). ljmu.ac.uk For the synthesis of this compound, the specific reactants are 2'-hydroxyacetophenone (B8834) and 4-methoxybenzaldehyde (B44291) (also known as anisaldehyde). nih.govprepchem.com
The reaction is typically carried out in a polar solvent, such as ethanol (B145695). nih.govprepchem.com A strong base is required to deprotonate the α-carbon of the acetophenone, forming an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Commonly used bases include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). nih.govprepchem.comrasayanjournal.co.in The reaction mixture is stirred at room temperature for a period ranging from a few hours to several days until completion, which can be monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the mixture is acidified, typically with hydrochloric acid (HCl), to precipitate the chalcone (B49325) product. nih.govprepchem.com The resulting solid is then purified, usually by recrystallization from ethanol, to yield the final product, which presents as orange or yellow needles. nih.gov
Alternative "green chemistry" approaches, such as solvent-free grinding techniques using solid NaOH as a catalyst, have also been developed to synthesize related hydroxychalcones, offering a more environmentally benign route. scitepress.org
Table 1: Claisen-Schmidt Reaction Parameters for Chalcone Synthesis
| Reactant A | Reactant B | Catalyst | Solvent | Reaction Time | Yield | Reference |
| 2'-hydroxyacetophenone | 4-methoxybenzaldehyde | KOH | Ethanol | 1.5 hours | Not specified | prepchem.com |
| 2'-hydroxyacetophenone | Benzaldehydes | 50% aq. KOH | Ethanol | Monitored by TLC | 65-90% | nih.gov |
| 4-methoxyacetophenone | 4-hydroxybenzaldehyde | NaOH | None (Grinding) | 30 minutes | Not specified | scitepress.org |
| 2-hydroxyacetophenone (B1195853) | 4-hydroxy-3-methoxy benzaldehyde | 40% aq. KOH | Methanol (B129727) | Not specified | 13.77% | aip.org |
This table presents data for the synthesis of this compound and structurally related chalcones to illustrate the versatility of the Claisen-Schmidt condensation.
Regioselective Synthesis Techniques
Regioselectivity refers to the control over the region of a molecule where a chemical reaction occurs. In the context of synthesizing chalcones from polysubstituted precursors, regioselectivity is crucial. While the Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 4-methoxybenzaldehyde is straightforward, the synthesis of more complex analogs often requires strategic protection of reactive functional groups.
For instance, if a starting acetophenone contained multiple hydroxyl groups, regioselective synthesis would involve the use of protecting groups to ensure that only the desired hydroxyl group remains free and that the condensation occurs at the intended α-carbon. A common strategy involves protecting hydroxyl groups as ethers (e.g., methoxymethyl (MOM) ether), which are stable under the basic conditions of the Claisen-Schmidt condensation but can be selectively removed later. This approach was demonstrated in the multi-step synthesis of 2',4-Dihydroxy-4',6'-dimethoxychalcone, where a hydroxyl group was protected using MOM-Cl before the condensation step and later deprotected to yield the final product. Such techniques ensure that the reaction proceeds at the correct location, preventing the formation of unwanted isomers and byproducts.
Development and Synthesis of this compound Derivatives
Building upon the core structure of this compound, various derivatives have been synthesized to explore structure-activity relationships. These modifications often involve introducing different substituents onto the aromatic rings.
Fluorinated Chalcone Derivatives (e.g., 4′-Fluoro-2′-hydroxy-4-methoxychalcone)
Fluorinated chalcones are a class of derivatives that have been synthesized to investigate the effect of halogen substitution. The synthesis of compounds like 4′-Fluoro-2′-hydroxy-4-methoxychalcone follows the standard Claisen-Schmidt condensation pathway. nih.gov
The key difference lies in the choice of the starting acetophenone. To obtain the 4'-fluoro derivative, 4'-fluoro-2'-hydroxyacetophenone (B74785) is used as the precursor. This is then reacted with the appropriate aldehyde, such as 4-methoxybenzaldehyde, under aldol (B89426) condensation conditions. nih.gov The introduction of the fluorine atom can significantly alter the electronic properties and bioavailability of the resulting chalcone. A series of novel 4'-fluoro-2'-hydroxychalcones were prepared via this method, followed by characterization to confirm their structures. nih.gov
Dimethoxychalcone Derivatives (e.g., 2′-hydroxy-4′,6′-dimethoxychalcone)
The synthesis of dimethoxychalcone derivatives, such as 2′-hydroxy-4′,6′-dimethoxychalcone, also utilizes the Claisen-Schmidt reaction. These derivatives are characterized by the presence of additional methoxy (B1213986) groups on the A-ring of the chalcone skeleton. nih.gov
The synthesis starts with a correspondingly substituted acetophenone, in this case, 2'-hydroxy-4',6'-dimethoxyacetophenone. nih.govprepchem.com This precursor is condensed with a selected benzaldehyde in the presence of a base like potassium hydroxide. prepchem.com This synthetic route has been employed to create a series of 2′-hydroxy-4′,6′-dimethoxychalcones with various substituents on the B-ring, demonstrating the modularity of the Claisen-Schmidt approach for generating a library of related compounds. nih.gov
Mannich-Base Analogs of Hydroxychalcones
Mannich-base analogs are derivatives created through the Mannich reaction, which introduces an aminomethyl group onto a molecule containing an active hydrogen. In the case of hydroxychalcones, the phenolic hydroxyl group activates the aromatic ring, making the ortho and para positions susceptible to electrophilic substitution. tandfonline.comsphinxsai.com
The synthesis of Mannich bases of hydroxychalcones typically involves reacting the parent chalcone with formaldehyde (B43269) (or paraformaldehyde) and a secondary amine (such as dimethylamine, piperidine, or morpholine) in a suitable solvent like ethanol or acetonitrile. tandfonline.comresearchgate.net The reaction can be performed under conventional heating or using microwave assistance, which can lead to shorter reaction times and improved yields. researchgate.net For 2'-hydroxychalcones, the aminomethylation has been shown to occur regioselectively, typically at the position ortho to the activating hydroxyl group on the A-ring. researchgate.net This derivatization strategy introduces a basic amino group, which can significantly impact the molecule's physicochemical properties.
Table 2: Examples of Secondary Amines Used in the Synthesis of Mannich Bases of Chalcones
| Parent Compound Type | Secondary Amine | Resulting Functional Group | Reference |
| Hydroxychalcone Analog | N-methyl piperazine | -CH₂-N(CH₂CH₂)₂NCH₃ | tandfonline.com |
| Hydroxychalcone Analog | Morpholine | -CH₂-N(CH₂CH₂)₂O | tandfonline.com |
| Hydroxychalcone Analog | Piperidine | -CH₂-N(CH₂)₅ | tandfonline.com |
| Hydroxychalcone Analog | Diethylamine | -CH₂-N(CH₂CH₃)₂ | tandfonline.com |
| 4-hydroxychalcone | Dimethylamine | -CH₂-N(CH₃)₂ | scielo.br |
Halogenated Chalcone Derivatives
The introduction of halogen atoms into the chalcone framework is a significant strategy for creating derivatives. Halogenated chalcones are relatively rare in nature, making their chemical synthesis a key area of research. researchgate.net The substitution of halogens, such as bromine or chlorine, on the aromatic rings can influence the molecule's electronic properties and biological activities. researchgate.netiainponorogo.ac.id
A series of 2'-hydroxychalcones featuring halogen substituents on the B-ring have been synthesized and evaluated for various activities. nih.gov For instance, the synthesis of compounds like 4-Bromo-2′-hydroxychalcone has been achieved through the standard Claisen-Schmidt condensation. nih.gov Higher activities were noted for compounds that combined methoxy substituents on the A-ring with halogen substituents on the B-ring. nih.gov Specific examples of synthetic halogen-containing chalcone derivatives include 2-bromo-4′-methoxychalcone and 2-iodo-4′-methoxychalcone. researchgate.net
The synthesis of more complex halogenated derivatives has also been reported. The compound 2'-hydroxy-2-bromo-4,5-dimethoxychalcone was synthesized using a green chemistry approach involving a grinding technique between 6-bromoveratraldehyde and 2-hydroxy acetophenone. iainponorogo.ac.id This solvent-free method proved to be efficient, yielding the product in a relatively short time. iainponorogo.ac.id Another example is the synthesis of 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxyhalcone from 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2,4-dihydroxyacetophenone, again utilizing a Claisen-Schmidt condensation. scientific.net These examples underscore the adaptability of established condensation reactions for the production of novel halogenated chalcones.
Indole-Chalcone Fibrates
The strategic combination of different pharmacologically active moieties into a single hybrid molecule is a modern approach in medicinal chemistry. This has led to the development of indole-chalcone fibrates, which merge the structural features of indole, chalcone, and fibrate components. researchgate.net While not direct derivatives of this compound, the design principles are relevant, and research into these hybrids often references the known activities of simpler chalcones like this compound. researchgate.netresearchgate.net
The synthesis of a series of novel indole-chalcone fibrates has been undertaken to explore their potential as lipid-lowering agents. researchgate.netijpsjournal.com These hybrid compounds were synthesized and subsequently evaluated in animal models, with several demonstrating significant antidyslipidemic effects. researchgate.net The promising biological profiles of chalcones and their amenability to synthetic manipulation provide the motivation for developing such complex, multi-component molecules. researchgate.net
Biotechnological Methods for Chalcone Derivatization
Beyond traditional chemical synthesis, biotechnological methods offer an alternative and often highly selective route for chalcone derivatization. researchgate.net These methods typically employ whole microbial cells or isolated enzymes to perform specific chemical transformations on the chalcone scaffold. researchgate.net
A common biotransformation pathway for chalcones is the reduction of the α,β-unsaturated carbonyl system to yield the corresponding dihydrochalcones. researchgate.net Studies have screened various microbial strains for their ability to convert chalcones. It has been demonstrated that Gram-positive bacteria from the genera Rhodococcus and Lactobacillus can effectively catalyze the reduction of the C=C double bond in chalcones to produce dihydrochalcones. researchgate.net Furthermore, the yeast strain Rhodotorula rubra has been shown to transform chalcones not only into dihydrochalcones but also into the respective secondary alcohols through the reduction of the carbonyl group. researchgate.net
These microbial transformations can produce novel metabolites. researchgate.net Such biotransformations include reactions like cyclization, hydroxylation, and O-demethylation. researchgate.net The use of probiotic strains like Lactobacillus for these conversions is a noteworthy development, expanding the toolkit for generating chalcone derivatives. researchgate.net
Pharmacological and Biological Activities of 2 Hydroxy 4 Methoxychalcone
Anti-inflammatory Properties
2'-Hydroxy-4-methoxychalcone exhibits notable anti-inflammatory effects, which have been primarily investigated through in vitro studies. These studies have elucidated the compound's ability to modulate key inflammatory pathways and mediators.
In vitro Studies on Macrophages (e.g., RAW 264.7 cells)
In laboratory settings, the murine macrophage cell line RAW 264.7 is a frequently used model to study inflammation. Research has shown that this compound can effectively suppress inflammatory responses in these cells. researchgate.netnih.gov When macrophages are stimulated with inflammatory agents like lipopolysaccharide (LPS), they initiate a cascade of events leading to the production of pro-inflammatory molecules. researchgate.netmdpi.com Studies have demonstrated that pretreatment with this compound significantly curtails these inflammatory responses. researchgate.netnih.gov
One of the key mechanisms underlying these anti-inflammatory effects is the inhibition of critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways. researchgate.net These pathways are crucial for the transcription of genes encoding pro-inflammatory mediators. By suppressing their activation, this compound effectively dampens the inflammatory cascade. researchgate.net
Attenuation of LPS-induced Inflammatory Factors
This compound has been shown to significantly reduce the production of a wide array of pro-inflammatory factors induced by LPS. nih.govmdpi.com This includes a marked decrease in nitric oxide (NO) production. researchgate.netnih.govmdpi.com The compound also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the synthesis of inflammatory mediators. researchgate.netnih.govmdpi.com
Furthermore, this compound has been found to lower the secretion of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). researchgate.netresearchgate.net The compound also reduces the levels of prostaglandin (B15479496) E2 (PGE2), another important mediator of inflammation. researchgate.netnih.gov
| Inflammatory Factor | Effect of this compound | References |
| Nitric Oxide (NO) | Inhibition of production | researchgate.netnih.govmdpi.com |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression | researchgate.netnih.govmdpi.com |
| Cyclooxygenase-2 (COX-2) | Inhibition of expression | researchgate.netnih.govmdpi.com |
| Interleukin-1β (IL-1β) | Reduction in production | researchgate.netresearchgate.net |
| Interleukin-6 (IL-6) | Reduction in production | researchgate.netresearchgate.net |
| Tumor Necrosis Factor-α (TNF-α) | Reduction in production | researchgate.net |
| Prostaglandin E2 (PGE2) | Reduction in levels | researchgate.netnih.gov |
Effects on Human Aortic Smooth Muscle Cells
Beyond its effects on macrophages, this compound has demonstrated anti-inflammatory and anti-proliferative activities in human aortic smooth muscle cells. researchgate.netnih.gov In the context of atherosclerosis, oxidized low-density lipoprotein (Ox-LDL) can stimulate the proliferation of these cells, a key event in the development of atherosclerotic plaques. researchgate.netnih.gov
Studies have shown that this compound significantly inhibits this Ox-LDL-induced proliferation. researchgate.netnih.gov It also decreases the Ox-LDL-stimulated upregulation of the pro-inflammatory cytokines IL-1β and IL-6 in these cells. researchgate.netnih.gov Mechanistically, these effects are associated with an increase in the expression of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with known anti-inflammatory and anti-atherosclerotic properties. researchgate.netnih.gov
Antioxidant Potential
In addition to its anti-inflammatory actions, this compound possesses significant antioxidant properties, contributing to its protective effects against cellular damage.
Modulation of Oxidative Stress Markers
This compound exerts its antioxidant effects through the modulation of several key oxidative stress markers and pathways. It has been found to decrease the expression of gp91phox, a subunit of the NADPH oxidase complex which is a major source of ROS production. nih.govmdpi.combiocrick.com
Furthermore, the compound stimulates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. nih.govbiocrick.com The Nrf2 transcription factor is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes, including HO-1. frontiersin.org Studies have shown that this compound treatment increases the nuclear levels of Nrf2 and the expression of HO-1. biocrick.comnih.gov This activation of the Nrf2/HO-1 pathway is a crucial mechanism for its antioxidant effects. nih.govbiocrick.com
Finally, this compound has been observed to increase the levels of glutathione (B108866) (GSH), a major intracellular antioxidant that plays a critical role in detoxifying ROS and maintaining cellular redox balance. nih.govmdpi.combiocrick.com
| Oxidative Stress Marker/Pathway | Effect of this compound | References |
| Reactive Oxygen Species (ROS) | Decreased levels | nih.gov |
| gp91phox | Decreased expression | nih.govmdpi.combiocrick.com |
| Nrf2/HO-1 Pathway | Stimulation/Activation | nih.govbiocrick.com |
| Glutathione (GSH) | Increased levels | nih.govmdpi.combiocrick.com |
Anti-atherosclerotic Implications
This compound, also known as AN07, has demonstrated notable anti-atherosclerotic effects. nih.govresearchgate.net Atherosclerosis is a disease characterized by the proliferation of human aortic smooth muscle cells, a process stimulated by oxidized low-density lipoprotein (Ox-LDL). nih.gov Research has shown that this compound significantly inhibits this Ox-LDL-induced proliferation. nih.govresearchgate.net
The mechanism behind this inhibition involves the suppression of p44/42 mitogen-activated protein kinase and the enhancement of peroxisome proliferator-activated receptor gamma (PPARγ) expression. nih.gov By inducing PPARγ, this chalcone (B49325) derivative plays a role as a cell cycle blocker and an inhibitor of the p44/42 mitogen-activated protein kinase pathway. nih.gov
Furthermore, this compound exhibits synergistic activity with drugs like rosiglitazone (B1679542) and pioglitazone, leading to a more potent inhibition of cell proliferation and inflammatory responses. It also reduces the upregulation of inflammatory cytokines such as interleukin (IL)-1β and IL-6, which are stimulated by Ox-LDL. nih.govresearchgate.net These findings underscore the compound's therapeutic potential in managing atherosclerosis. nih.govresearchgate.net
Anticancer and Antitumor Activities
This compound has been identified as a compound with potential anticancer and antitumor properties. biosynth.com Its activities span the inhibition of cancer cell growth, induction of programmed cell death, and prevention of new blood vessel formation that feeds tumors.
In vitro Inhibition of Cancer Cell Proliferation
Studies have demonstrated the ability of this compound to inhibit the proliferation of various cancer cell lines in laboratory settings. koreascience.kr It has shown a strong anti-proliferative effect, comparable to the reference drug genistein. koreascience.kr For instance, it has been shown to inhibit the proliferation of calf pulmonary arterial endothelial cells. koreascience.krnih.gov The compound's antiproliferative action is linked to its ability to inhibit the induction of the COX-2 enzyme. nih.govafjbs.com
Induction of Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. This compound has been found to induce apoptosis in cancer cells. biosynth.com Its pro-apoptotic effects are often mediated through the activation of caspases, a family of protease enzymes essential for apoptosis. Specifically, some methoxy (B1213986) derivatives of chalcones enhance these effects via caspase activation.
Anti-angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been shown to possess anti-angiogenic properties, effectively inhibiting this process in various experimental models. koreascience.krnih.govkoreascience.kr The anti-angiogenic activity of this compound is considered a key mechanism for its antitumor effects in solid tumors. nih.gov
The anti-angiogenic potential of this compound has been confirmed using the chick embryo chorioallantoic membrane (CAM) assay. koreascience.krnih.govkoreascience.kr This in vivo model demonstrated a decrease in angiogenesis in the presence of the compound. koreascience.krnih.govpubcompare.ai
Further evidence of the anti-angiogenic effects of this compound comes from the mouse Matrigel plug assay. koreascience.krnih.govkoreascience.kr In this in vivo model, the compound inhibited vessel formation induced by basic fibroblast growth factor (bFGF). koreascience.krnih.govpubcompare.ai
Table of Research Findings on this compound
| Activity | Model/Assay | Key Findings | References |
| Anti-atherosclerotic | Human Aortic Smooth Muscle Cells | Inhibits Ox-LDL-induced proliferation; Suppresses p44/42 MAPK; Enhances PPARγ expression. | nih.govresearchgate.net |
| Anticancer | In vitro cancer cell lines | Inhibits proliferation of various cancer cells. | koreascience.kr |
| Apoptosis Induction | Cancer Cells | Induces programmed cell death, potentially through caspase activation. | biosynth.com |
| Anti-angiogenic | Chick Embryo CAM Assay | Decreases angiogenesis in chick embryos. | koreascience.krnih.govkoreascience.kr |
| Anti-angiogenic | Mouse Matrigel Plug Assay | Inhibits bFGF-induced vessel formation. | koreascience.krnih.govkoreascience.kr |
Inhibition of Endothelial Cell Proliferation
Research has shown that this compound possesses anti-angiogenic properties, which include the ability to inhibit the proliferation of endothelial cells. Studies have demonstrated that this compound reduces the proliferation of calf pulmonary arterial endothelial (CPAE) cells. nih.gov The anti-angiogenic effects of this compound may be linked to its ability to inhibit the COX-2 enzyme, an action that leads to a marked suppression of the proliferative nature of cells. thegoodscentscompany.com This inhibition of endothelial cell proliferation is a key mechanism behind its anti-angiogenic activity, which is crucial for processes like tumor growth. nih.govnih.gov
In vivo Tumor Suppression in Animal Models (e.g., Lewis Lung Carcinoma, Sarcoma 180)
The anti-tumor effects of this compound have been evaluated in vivo using established animal tumor models. In studies involving mice implanted with murine Lewis lung carcinoma, subcutaneous administration of the compound resulted in a significant inhibition of tumor volume by 27.2%. nih.govnih.gov Furthermore, when administered to ICR mice bearing sarcoma 180, it caused a significant suppression in tumor weight by 33.7%. nih.govnih.gov These findings suggest that the potent anti-angiogenic activity of this compound is a potential mechanism for its action against solid tumors in these animal models. nih.gov
Table 1: In vivo Tumor Suppression by this compound
| Animal Model | Tumor Type | Treatment Details | Outcome | Reference |
|---|---|---|---|---|
| Mice | Murine Lewis Lung Carcinoma | 30 mg/kg, s.c., 20 days | 27.2% inhibition of tumor volume | nih.gov, nih.gov |
Antimicrobial and Antiparasitic Effects
Antifungal Activity (e.g., against Candida albicans)
This compound has demonstrated notable antifungal properties, particularly in enhancing the efficacy of existing antifungal drugs. In a study involving 24 chalcone derivatives, this compound was identified as a compound that could restore the effectiveness of fluconazole (B54011) against fluconazole-resistant strains of Candida albicans. bioline.org.br It exhibited the most potent synergistic effects in vitro, as measured by the Fractional Inhibitory Concentration Index (FICI). bioline.org.bracademicjournals.org
Table 2: Synergistic Antifungal Activity against Fluconazole-Resistant Candida albicans
| Compound | Activity | FICI Value | Reference |
|---|
Antileishmanial Activity (e.g., against Leishmania amazonensis)
While the chalcone class of compounds is known for a range of biological activities, including antiparasitic effects, the specific antileishmanial activity against Leishmania amazonensis described in several studies is attributed to the related compound 2',6'-dihydroxy-4'-methoxychalcone . asm.orgnih.govfrontiersin.org
Scientific literature details the significant in vitro activity of 2',6'-dihydroxy-4'-methoxychalcone against both the promastigote and intracellular amastigote forms of Leishmania amazonensis. asm.orgnih.govasm.org However, specific data on the effects of this compound on these parasite forms were not identified in the searched sources.
Ultrastructural studies have revealed that 2',6'-dihydroxy-4'-methoxychalcone induces damage in the mitochondria of Leishmania promastigotes, causing the organelles to become enlarged and disorganized, suggesting selective toxicity. asm.orgnih.govasm.org This mechanism appears specific to the parasite, as no significant disarrangement of macrophage organelles was observed. nih.gov Information regarding a similar mitochondrial-specific effect for this compound was not found in the available research.
General Antibacterial and Antiviral Properties
Chalcones, a class of compounds to which this compound belongs, are recognized for their broad-spectrum pharmacological activities, including antibacterial and antiviral effects. nih.govijnc.ir Research has explored the potential of chalcone derivatives against a variety of pathogens. nih.gov
In the context of antiviral activity, a synthetic derivative, this compound, which was designed based on the structure of quercetin, has demonstrated activity against the H5N1 neuraminidase (NA). nih.govijnc.ir This activity is reported to be non-competitive. nih.govijnc.ir Furthermore, studies have investigated the efficacy of various chalcone derivatives against several influenza virus subtypes, including H1N1 and H9N2. nih.gov For instance, certain chalcone derivatives have been shown to enhance the effectiveness of oseltamivir (B103847) against resistant strains. nih.gov
Neuroprotective Activities
The neuroprotective potential of this compound and its derivatives has been an area of active investigation, with studies focusing on its ability to counteract neurotoxicity and muscle atrophy.
Attenuation of Methylglyoxal-mediated Neurotoxicity
Methylglyoxal (MG) is a reactive compound that can lead to advanced glycation end products (AGEs), which are associated with neurodegenerative processes. biocrick.commdpi.comnih.gov A synthetic halogen-containing derivative, 2-iodo-4'-methoxychalcone (CHA79), has been studied for its protective effects against MG-induced neurotoxicity in SH-SY5Y cells. biocrick.commdpi.comnih.gov
Research indicates that CHA79 can increase cell viability and reduce apoptosis in cells exposed to MG. mdpi.comnih.gov This neuroprotective effect is associated with the upregulation of neurotrophic factors and the activation of antioxidant defense mechanisms. mdpi.comnih.gov Specifically, CHA79 was found to enhance the expression of glyoxalase-1 (GLO-1), an enzyme critical for detoxifying AGE precursors. mdpi.comnih.gov
Key findings on the effects of 2-iodo-4'-methoxychalcone (CHA79) on MG-treated SH-SY5Y cells are summarized below:
| Parameter | Effect of CHA79 Pretreatment |
| Cell Viability | Increased |
| Apoptosis Rate | Attenuated |
| Anti-apoptotic Protein (Bcl-2) | Upregulated |
| Apoptotic Proteins (Bax, cytochrome c, caspases) | Downregulated |
| Neurotrophic Factor Expression (GLP-1R, BDNF, etc.) | Upregulated |
| Reactive Oxygen Species (ROS) Production | Attenuated |
| Antioxidant Defense (Nrf2, HO-1, SOD, GSH) | Enhanced |
| Glyoxalase-1 (GLO-1) Expression | Upregulated |
Protection Against Inflammation-induced Myotube Atrophy
Inflammation is a significant contributor to skeletal muscle atrophy. nih.gov The chalcone-based derivative AN07, identified as 2-Hydroxy-4′-methoxychalcone, has been shown to possess protective effects against inflammation-associated myotube atrophy induced by lipopolysaccharides (LPS). nih.govnih.gov
AN07, acting as a peroxisome-proliferator-activated receptor gamma (PPARγ) agonist, significantly mitigates key inflammatory and oxidative stress markers in C2C12 myotubes treated with LPS. nih.govnih.gov The compound was found to attenuate the activation of NF-κB and the expression of inflammatory factors such as TNF-α, IL-1β, and COX-2. nih.gov Furthermore, AN07 was observed to reduce the expression of Nox4 and the levels of reactive oxygen species. nih.gov
The protective mechanisms of AN07 also involve the enhancement of mitochondrial function and the modulation of protein homeostasis pathways. nih.gov It was shown to downregulate molecules involved in both the autophagy-lysosomal and ubiquitin-proteasome protein degradation systems. nih.gov The effects of AN07 on inflammation and protein catabolism were attenuated by a PPARγ antagonist, confirming its mode of action. nih.govnih.gov
Modulation of Melanogenesis
The influence of this compound and its derivatives on melanin (B1238610) synthesis has been a subject of scientific inquiry, particularly focusing on their potential applications in skincare and pigmentation disorders.
Effects of Derivatives on Melanin Content in B16F10 cells
Several derivatives of this compound have been evaluated for their anti-melanogenic effects in B16F10 melanoma cells. nih.govresearchgate.net Among these, 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) has demonstrated potent inhibitory effects on melanogenesis. nih.govnih.gov Studies have shown that 4',6'-DMC significantly decreases cellular melanin content without exhibiting cytotoxicity. nih.govnih.gov
The inhibitory effect of various 2'-hydroxy-4'-methoxychalcone (B191446) derivatives on melanin content in α-MSH-stimulated B16F10 cells is presented below:
| Compound | Effect on Melanin Content |
| 2'-hydroxy-3,4'-dimethoxychalcone (3,4'-DMC) | Inhibition observed |
| 2'-hydroxy-4,4'-dimethoxychalcone (4,4'-DMC) | Inhibition observed |
| 2'-hydroxy-3',4'-dimethoxychalcone (3',4'-DMC) | Inhibition observed |
| 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) | Potent inhibition |
Other derivatives, such as 2′-hydroxy-2,6′-dimethoxychalcone (2,6′-DMC) and 2′-hydroxy-3,6′-dimethoxychalcone (3,6′-DMC), have also been found to significantly inhibit melanin production in a concentration-dependent manner. mdpi.commdpi.com
Impact on Tyrosinase Activity and Melanogenic Protein Expression
The reduction in melanin content by these chalcone derivatives is directly linked to their ability to inhibit tyrosinase, the key enzyme in melanin synthesis, and to downregulate the expression of proteins involved in melanogenesis. nih.govnih.gov
The derivative 4',6'-DMC has been shown to notably decrease intracellular tyrosinase activity. nih.govnih.gov This is accompanied by a reduction in the expression of tyrosinase-related protein (TRP)-1 and TRP-2. nih.govnih.gov The regulatory effects of these chalcones extend to the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. nih.govnih.gov The downregulation of MITF leads to the subsequent suppression of tyrosinase, TRP-1, and TRP-2. nih.govnih.gov
The mechanism of action involves the modulation of several signaling pathways, including the downregulation of cAMP-dependent protein kinase (PKA), cAMP response element-binding protein (CREB), and protein kinase B (Akt). nih.govnih.gov
Other Biological Activities
The potential of this compound and its structural analogs as acetylcholinesterase (AChE) inhibitors has been a subject of scientific investigation, driven by the role of AChE inhibitors in managing Alzheimer's disease. nih.gov Research into the 2'-hydroxychalcone (B22705) scaffold has indicated that these compounds can exhibit significant activity against AChE. nih.govmdpi.com
Studies on a series of synthesized 2'-hydroxychalcones revealed that compounds featuring methoxy substituents on the A ring and halogen substituents on the B ring were generally more potent inhibitors of human acetylcholinesterase (hAChE). nih.govmdpi.com The most active compounds in this series displayed IC50 values in the range of 40–85 µM. nih.govmdpi.com Kinetic analysis of the most effective compounds from this group identified them as mixed-type inhibitors. nih.govmdpi.com This suggests they may bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govmdpi.comnih.gov
In a specific screening study, this compound was evaluated for its AChE inhibitory activity using multiple methods. researchgate.netutm.my A thin-layer chromatography (TLC) assay demonstrated that this compound possesses moderate activity against AChE at a concentration of 0.1 mM. utm.my A subsequent microplate assay provided a quantitative measure of this inhibition, showing that this compound achieved a 49.32% inhibition of AChE activity. utm.my
Another investigation into the effects of seven different chalcones on AChE activity determined that this compound was an effective inhibitor. researchgate.net The study reported Ki values for the seven chalcones against AChE ranging from 0.61 to 86.11 μM and identified them as competitive inhibitors. researchgate.net
The research findings on the acetylcholinesterase inhibitory activity of this compound are summarized in the table below.
Table 1: Acetylcholinesterase Inhibitory Activity of this compound
| Assay Method | Concentration | Result | Inhibition Type | Source(s) |
| Microplate Assay | Not specified | 49.32% inhibition | Not specified | utm.my |
| Thin-Layer Chromatography (TLC) | 0.1 mM | Moderate activity | Not specified | utm.my |
| Enzyme Inhibition Assay | Not specified | Ki value within 0.61–86.11 μM range | Competitive | researchgate.net |
Mechanisms of Action of 2 Hydroxy 4 Methoxychalcone
Modulation of Cellular Signaling Pathways
2'-Hydroxy-4-methoxychalcone has been identified as an activator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor that plays a crucial role in the regulation of genes involved in energy homeostasis, lipid metabolism, and inflammation. researchgate.net Studies have demonstrated that this compound increases both the mRNA and protein expression of PPARγ in human aortic smooth muscle cells. nih.gov This activation of PPARγ is linked to the anti-inflammatory and anti-atherosclerotic effects of this compound. nih.gov Furthermore, its ability to promote nuclear levels of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) and decrease cyclooxygenase-2 (COX-2) expression can be significantly counteracted by a PPARγ antagonist, highlighting the central role of PPARγ in mediating the effects of this chalcone (B49325). nih.govresearchgate.net
Table 1: Effect of this compound on PPARγ Pathway
| Cell Type | Effect | Associated Outcomes | Reference |
|---|---|---|---|
| Human Aortic Smooth Muscle Cells | Increases PPARγ mRNA and protein expression | Anti-inflammatory and anti-atherosclerotic activities | nih.gov |
| RAW 264.7 Macrophages | Effects on Nrf2 and COX-2 are abrogated by PPARγ antagonist | Demonstrates PPARγ-dependent mechanism | nih.govresearchgate.net |
Research indicates that this compound can inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade involved in cell proliferation, differentiation, and inflammation. Specifically, it has been shown to inhibit the phosphorylation of p44/42 MAPK (also known as ERK1/2). nih.gov This inhibitory action on the MAPK pathway contributes to its anti-proliferative effects on human aortic smooth muscle cells. nih.gov By suppressing the phosphorylation of key kinases within this pathway, this compound can interfere with the downstream signaling events that lead to cellular responses like inflammation and proliferation.
This compound has been shown to stimulate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) pathways, which are critical for cellular antioxidant defense. nih.govbiocrick.com In RAW 264.7 macrophages, this chalcone derivative enhances the nuclear levels of Nrf2 and increases the expression of HO-1. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govmdpi.com The activation of the Nrf2/HO-1 antioxidant pathway is a potential pharmacological target for managing inflammatory conditions. nih.gov This stimulation of the Nrf2 and HO-1 pathways contributes to the antioxidant properties of this compound by up-regulating the cellular defense mechanisms against oxidative stress. nih.govbiocrick.com
Table 2: Stimulation of Nrf2 and HO-1 Pathways by this compound
| Cell Line | Observed Effect | Significance | Reference |
|---|---|---|---|
| RAW 264.7 Macrophages | Enhances nuclear levels of Nrf2 | Upregulates antioxidant defense | nih.gov |
| RAW 264.7 Macrophages | Increases HO-1 expression | Contributes to anti-inflammatory and antioxidant effects | nih.govbiocrick.com |
The compound this compound has demonstrated the ability to attenuate the activation of Nuclear Factor Kappa B (NF-κB). researchgate.net NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival and is a key regulator of the inflammatory response. In RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), this compound was found to attenuate the levels of phosphorylated inhibitor of nuclear factor kappa B-alpha (p-IκBα), a key step in the activation of NF-κB. nih.govresearchgate.net By inhibiting the activation of NF-κB, this chalcone can suppress the expression of pro-inflammatory genes, thereby exerting its anti-inflammatory effects. nih.govnih.gov
In human dopaminergic SH-SY5Y cells, this compound has been observed to up-regulate neurotrophic signals, including phosphorylated Akt (p-Akt). nih.govresearchgate.net The PI3K/Akt pathway is a critical intracellular signaling pathway that plays a central role in regulating cell growth, proliferation, survival, and metabolism. wikipedia.orgnih.gov The activation of Akt through phosphorylation is a key event in this pathway, leading to the modulation of numerous downstream targets involved in cellular processes. youtube.com The upregulation of p-Akt by this compound suggests its potential to modulate this crucial cell survival pathway.
Further investigation into the neuroprotective effects of this compound has revealed its influence on pathways involving Protein Kinase A (PKA) and Glycogen Synthase Kinase 3 Beta (GSK3β). In SH-SY5Y cells, treatment with this chalcone led to an increase in phosphorylated GSK3β (p-GSK3β). nih.govresearchgate.net The phosphorylation of GSK3β at Ser9 is known to inhibit its activity. GSK3β is a key regulator of numerous cellular processes, and its inhibition is often associated with pro-survival signaling. The PI3K/Akt pathway is a known upstream regulator of GSK3β, where activated Akt can directly phosphorylate and inhibit GSK3β.
Enzyme Inhibition
This compound modulates various enzymatic pathways, contributing to its biological activities. Its inhibitory effects on key enzymes involved in inflammation and pigmentation have been a subject of scientific investigation.
Cyclooxygenase-2 (COX-2) Inhibition
Research indicates that this compound plays a role in attenuating the inflammatory response by affecting Cyclooxygenase-2 (COX-2). Rather than directly inhibiting the enzyme's catalytic activity, this chalcone derivative appears to suppress the induction of COX-2. Studies have shown that in lipopolysaccharide (LPS)-stimulated C2C12 myotubes, this compound (also referred to as AN07) significantly attenuates the expression of COX-2 researchgate.net. This mechanism contributes to a reduction in the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. The compound has been found to attenuate levels of COX-2, which is an important inflammatory enzyme mdpi.com.
Inducible Nitric Oxide Synthase (iNOS) Inhibition
Similar to its effect on COX-2, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS). This enzyme is responsible for the production of large quantities of nitric oxide (NO), a molecule implicated in inflammatory processes. In studies using LPS-stimulated macrophage cell lines, the compound effectively reduced the expression of iNOS mdpi.comnih.gov. This inhibitory action on iNOS expression leads to a decrease in NO production, thereby mitigating inflammatory responses mdpi.comnih.gov.
| Cell Line | Stimulant | Effect of this compound | Reference |
| C2C12 Myotubes | LPS | Attenuated COX-2 expression | researchgate.net |
| Not Specified | LPS | Attenuated iNOS and COX-2 levels | mdpi.com |
| RAW 264.7 Cells | LPS | Suppressed iNOS and COX-2 protein expression | nih.gov |
Gelatinase/Collagenase Inhibitory Activity
In vitro studies have evaluated the effect of this compound on matrix metalloproteinases, specifically gelatinases and collagenases. These enzymes are involved in the degradation of the extracellular matrix. Research has found that the compound possesses a relatively weak inhibitory activity against gelatinase and collagenase.
Possible Inhibition of Glutathione (B108866) Reductase
Current research has not established a direct inhibitory effect of this compound on the enzyme glutathione reductase. However, it has been shown to influence the glutathione system. In one study, the compound was found to diminish oxidative stress by increasing the levels of reduced glutathione (GSH), the product of glutathione reductase activity mdpi.com. This suggests that while it may not directly inhibit the enzyme, it impacts the cellular redox state related to the glutathione pathway.
Tyrosinase Inhibition
Tyrosinase is the key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents that address hyperpigmentation. While many potent chalcone-based tyrosinase inhibitors possess a 2,4-dihydroxyphenyl (resorcinol) structure, research on derivatives of this compound, such as 2'-hydroxy-4',6'-dimethoxychalcone, has demonstrated significant anti-melanogenic effects. These effects are achieved by decreasing the expression of tyrosinase and tyrosinase-related proteins (TRP-1 and TRP-2), leading to reduced cellular melanin content and intracellular tyrosinase activity nih.gov.
Cell Cycle and Proliferation Regulation
This compound has demonstrated significant effects on cell cycle progression and cellular proliferation, particularly in vascular smooth muscle cells. In human aortic smooth muscle cells stimulated with oxidized low-density lipoprotein (Ox-LDL), the compound (referred to as AN07) markedly inhibits proliferation nih.gov.
This anti-proliferative effect is mediated by blocking key signaling and cell cycle proteins. The mechanisms identified include:
Inhibition of p44/42 mitogen-activated protein kinase (MAPK) phosphorylation researchgate.netnih.gov.
Inhibition of E-twenty six 1 (Ets-1) transcription factor phosphorylation researchgate.netnih.gov.
Downregulation of key cell cycle proteins , specifically cyclin D1 and cyclin D3 researchgate.netnih.gov.
By targeting these pathways, this compound acts as a cell cycle blocker, preventing the progression that leads to cellular proliferation researchgate.netnih.gov. A related methoxychalcone derivative has also been shown to induce a G1-phase arrest of the cell cycle in human prostate cancer cells by down-regulating expressions of regulators like cyclin D1, cyclin E, Cdk4, and Cdk2 nih.govtmu.edu.tw.
| Cell Line | Proliferation Inducer | Key Mechanistic Findings | Reference |
| Human Aortic Smooth Muscle Cells | Oxidized LDL | Inhibition of p44/42 MAPK and Ets-1 phosphorylation; downregulation of cyclin D1 and D3. | researchgate.netnih.gov |
| Human Prostate Cancer Cells | Not Applicable | G1 cell cycle arrest; downregulation of cyclin D1, cyclin E, Cdk4, Cdk2. | nih.govtmu.edu.tw |
Cell Cycle Blocker Activity
This compound has been identified as a cell cycle blocker, demonstrating its therapeutic potential in conditions characterized by excessive cell proliferation, such as atherosclerosis. nih.gov Studies on human aortic smooth muscle cells revealed that this compound significantly inhibits proliferation induced by oxidized low-density lipoprotein (Ox-LDL). nih.gov This inhibitory effect is one of the key mechanisms contributing to its antiatherosclerotic properties. nih.govresearchgate.net The compound's ability to halt the cell cycle underscores its potential as an agent against diseases driven by uncontrolled cellular growth. nih.gov
Inhibition of Cyclin D1 and Cyclin D3 Upregulation
A critical aspect of this compound's function as a cell cycle blocker is its ability to interfere with key regulatory proteins. Specifically, it has been shown to inhibit the upregulation of cyclin D1 and cyclin D3. nih.gov In studies involving human aortic smooth muscle cells, AN07, in synergy with other agents, effectively suppressed the proliferation and the associated increase in cyclin D1 and cyclin D3 levels that are typically stimulated by Ox-LDL. nih.gov These cyclins are crucial for the progression of the cell cycle through the G1 phase, and their inhibition is a primary mechanism by which this compound exerts its antiproliferative effects. nih.gov
Mitochondrial Function Modulation
This compound has been shown to positively influence mitochondrial health, particularly in the context of inflammation-induced cellular stress.
Effects on Parasite Mitochondria (e.g., Leishmania amazonensis)
Currently, there is no available scientific literature detailing the specific effects of this compound on the mitochondria of parasites such as Leishmania amazonensis. Research in this area has focused on structurally related compounds, but not on this compound itself.
Impact on Mitochondrial Function in Myotubes
In the context of skeletal muscle cells, this compound (AN07) has demonstrated significant protective effects on mitochondrial function, particularly in myotubes subjected to inflammatory stress induced by lipopolysaccharides (LPS). nih.gov Research indicates that AN07 can improve mitochondrial function by enhancing both the mitochondrial membrane potential and the mitochondrial oxygen consumption rate (OCR). researchgate.netnih.govnih.gov
LPS treatment typically reduces mitochondrial respiratory function; however, pretreatment with AN07 was found to attenuate these effects. nih.gov It effectively preserved the basal OCR, ATP production-linked OCR, and maximal respiration OCR in LPS-treated C2C12 myotubes. nih.gov These findings suggest that this compound protects against inflammation-induced mitochondrial dysfunction in muscle cells. researchgate.netnih.govnih.gov
Table 1: Effects of this compound on Mitochondrial Respiration in LPS-Treated Myotubes
| Parameter | Effect of LPS Treatment | Effect of AN07 Pretreatment |
| Basal Oxygen Consumption Rate (OCR) | Decrease | Attenuation of Decrease |
| ATP Production OCR | Decrease | Attenuation of Decrease |
| Maximal Respiration OCR | Decrease | Attenuation of Decrease |
| Mitochondrial Membrane Potential | Decrease | Improvement |
Structure Activity Relationship Sar Studies of 2 Hydroxy 4 Methoxychalcone and Its Derivatives
Influence of Substituent Groups on Biological Activity
The type and position of substituent groups on the aromatic rings (A and B rings) of the chalcone (B49325) scaffold play a crucial role in determining the biological activities of 2'-Hydroxy-4-methoxychalcone and its derivatives. researchgate.net
The presence of a hydroxyl group at the 2'-position of the A-ring is a key structural feature. This hydroxyl group, along with the α,β-unsaturated carbonyl system, is often considered essential for many of the observed biological effects.
Methoxy (B1213986) Groups: The methoxy group at the 4'-position of the A-ring in this compound is a significant contributor to its activity. Studies on various derivatives have shown that the presence and position of methoxy groups can greatly modulate the biological response. For instance, in the context of acetylcholinesterase (AChE) inhibition, derivatives with methoxy groups in the A-ring generally exhibit higher activity. nih.gov Specifically, compounds with methoxy groups at both the 4'- and 6'-positions of the A-ring were found to be more active than those without these substitutions. nih.gov The anti-inflammatory properties are also influenced by methoxy groups; for example, 2',4-dihydroxy-4'-methoxychalcone and 2',4-dihydroxy-6'-methoxychalcone showed potent suppression of prostaglandin (B15479496) E2 (PGE2) production. researchgate.net
Halogen Substituents: The introduction of halogen atoms (e.g., bromine, chlorine) onto the B-ring has been shown to enhance certain biological activities. In studies of AChE inhibitors, derivatives of 2'-hydroxychalcone (B22705) with halogen substituents on the B-ring demonstrated the greatest activity. nih.gov This enhancement is often attributed to increased van der Waals interactions or the formation of additional hydrogen or dipole-dipole bonds with the target enzyme. nih.gov
Hydroxyl Groups: The number and position of hydroxyl groups are critical. For instance, in the context of anti-inflammatory activity, 2',4-dihydroxy-4'-methoxychalcone and 2',4-dihydroxy-6'-methoxychalcone were among the most potent inhibitors of PGE2 production. researchgate.net The antioxidant activity of chalcones is also heavily dependent on hydroxyl substitution, with a catechol (dihydroxy) moiety in the B-ring being a significant structural requirement for radical scavenging properties. mdpi.com
The following table summarizes the influence of various substituent groups on the biological activity of this compound derivatives based on reported research findings.
| Substituent Group | Position | Influence on Biological Activity | Reference |
| Methoxy | 4'- and 6'-positions (A-ring) | Generally increases acetylcholinesterase inhibitory activity. nih.gov | nih.gov |
| Halogen (Br, Cl) | B-ring | Enhances acetylcholinesterase inhibitory activity. nih.gov | nih.gov |
| Hydroxyl | 4-position (B-ring) | Important for inhibitory activity against ICAM-1 and VCAM-1. mdpi.com | mdpi.com |
| Hydroxyl | 2',4'-positions (A-ring) | Contributes to potent anti-inflammatory activity (PGE2 inhibition). researchgate.net | researchgate.net |
| Electron-donating groups | A-ring | Beneficial for peripheral anionic site (PAS) binding in AChE inhibitors. nih.gov | nih.gov |
| Electron-withdrawing groups | para-position (B-ring) | Can increase AChE inhibition for compounds interacting with the catalytic site (CAS). nih.gov | nih.gov |
Stereochemical Considerations and Activity
The core structure of chalcones contains an α,β-unsaturated carbonyl system, which gives rise to cis and trans geometric isomers. The trans isomer is generally the more thermodynamically stable and is the configuration most commonly studied for biological activity. mdpi.com The planarity and conformation of the molecule, dictated by the stereochemistry of the double bond, are critical for fitting into the binding sites of biological targets.
For many biological activities, the specific three-dimensional arrangement of the aromatic rings and the enone linker is a key determinant for effective interaction with enzymes and receptors. While detailed studies specifically on the stereochemical requirements of this compound are not extensively reported in the provided context, the general principles of chalcone SAR suggest that the trans configuration is likely essential for its observed biological effects.
Pharmacophore Elucidation for Target Interactions
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. For chalcone derivatives, pharmacophore models often highlight the importance of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.
A typical pharmacophore for a chalcone derivative might include:
A hydrogen bond donor feature corresponding to the 2'-hydroxyl group.
A hydrogen bond acceptor feature associated with the carbonyl oxygen.
Two aromatic/hydrophobic regions representing the A and B rings.
Studies on chalcone derivatives targeting enzymes like casein kinase 2 (CK2) have utilized pharmacophore modeling to understand the key interaction points. biointerfaceresearch.com These models reveal that differences in the functional groups on the chalcone scaffold lead to varied interactions, primarily through hydrophobic interactions and hydrogen bonds, with the target protein. biointerfaceresearch.com For instance, a pharmacophore model for a series of chalcones identified hydrogen bond acceptors and donors as crucial features for interaction. biointerfaceresearch.com
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict and analyze the binding of a ligand (like this compound) to the active site of a biological target, such as an enzyme or receptor. These studies provide insights into the binding mode, affinity, and key interactions that stabilize the ligand-protein complex.
Acetylcholinesterase (AChE) Inhibition: Molecular docking studies of 2'-hydroxychalcone derivatives with AChE have suggested that these compounds can interact with both the peripheral anionic site (PAS) and the gorge region of the enzyme. nih.gov For the most active compounds, the A-ring with its methoxy substituents is believed to interact with residues in the PAS, while the B-ring with halogen substituents can form interactions within the gorge and near the catalytic anionic site (CAS). nih.gov Specifically, interactions with aromatic residues like Trp286 in the PAS and hydrogen bonding with residues such as Arg296 and Phe295 have been observed in modeling studies. nih.gov
Neuraminidase Inhibition: In the context of influenza neuraminidase, molecular docking studies identified this compound as a potential binder to the 150-cavity of the enzyme. nih.gov Molecular dynamics simulations further suggested that the compound binds and holds the 150-loop in an open conformation, which can disrupt the normal function of the enzyme. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition: Docking studies on a series of hydroxy chalcone derivatives targeting EGFR revealed that the presence of hydroxyl and methoxy groups significantly impacts the binding affinity. unsoed.ac.id Interactions with key amino acid residues such as Met769, Ala719, and Lys721 through hydrogen bonding were identified as crucial for the inhibitory activity. unsoed.ac.id
The following table provides a summary of molecular docking studies involving this compound and its derivatives with various biological targets.
| Biological Target | Key Findings from Docking Studies | Interacting Residues (if specified) | Reference |
| Acetylcholinesterase (AChE) | Binds to the peripheral anionic site (PAS) and gorge region; acts as a mixed-type inhibitor. nih.gov | Trp286, Arg296, Phe295. nih.gov | nih.gov |
| Neuraminidase (H5N1) | Binds to the 150-cavity and holds the 150-loop in an open conformation. nih.gov | Not specified. | nih.gov |
| Casein Kinase 2 (CK2) | Theoretical interaction evaluated, suggesting potential for inhibition. biointerfaceresearch.com | Not specified. | biointerfaceresearch.com |
| Epidermal Growth Factor Receptor (EGFR) | Hydroxy and methoxy groups are important for binding affinity. unsoed.ac.id | Met769, Ala719, Thr766, Lys721, Glu738. unsoed.ac.id | unsoed.ac.id |
Analytical and Metabolic Research of 2 Hydroxy 4 Methoxychalcone
Analytical Techniques for Detection and Quantification
Accurate detection and quantification are fundamental to the study of any chemical compound. For 2'-Hydroxy-4-methoxychalcone and its derivatives, various analytical methods have been developed and employed.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a powerful technique for the separation and quantification of compounds in complex mixtures. The development and validation of such methods are essential to ensure reliable and reproducible results. ijcrt.org
A study focused on a structurally related compound, 4'-hydroxy-4-methoxychalcone (B191451), detailed the development of a validated HPLC-UV method to quantify the compound in rat intestinal perfusates. researchgate.netopenmedicinalchemistryjournal.com The analysis was performed to study the intestinal elimination and Phase 2 biotransformation of the chalcone (B49325) and its bis-Mannich analog. openmedicinalchemistryjournal.com The validation process for such methods typically ensures parameters like accuracy, precision, linearity, specificity, and stability are within acceptable limits as per regulatory guidelines. ijcrt.org The HPLC mobile phase in one such study consisted of a gradient of methanol (B129727) and water-formic acid, with detection by both UV-Vis and mass spectrometry (MS). openmedicinalchemistryjournal.com
| Parameter | Description | Significance |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Establishes the concentration range over which the assay is accurate. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Indicates the reproducibility of the method under the same operating conditions. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Demonstrates the correctness of the measurement. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Ensures that the signal measured is only from the compound of interest. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Defines the sensitivity of the method. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Defines the lower limit for precise quantitative measurements. |
| A table summarizing key validation parameters for HPLC methods. |
The oxime derivative of this compound, known as 2'-Hydroxy-4'-methoxychalcone (B191446) oxime (HMCO), has been developed and utilized as a reagent for the determination of copper(II) ions. worldwidejournals.comgrafiati.com This application leverages both spectrophotometric and gravimetric analytical techniques.
As a reagent, HMCO forms a complex with Cu(II) in a pH range of 3.0 to 6.0. worldwidejournals.com Studies using Job's method of continuous variation and the mole ratio method have established that the stoichiometry of the resulting metal-ligand complex is 1:2. worldwidejournals.comijrar.com
Gravimetric Analysis: For gravimetric determination, the precipitation of the Cu(II)-HMCO complex is carried out. The optimal pH for complete precipitation has been found to be between 6.0 and 6.5. asianpubs.org This method has been successfully applied to determine the copper content in alloys like brass. worldwidejournals.com
Spectrophotometric Analysis: In the spectrophotometric method, the absorbance of the colored Cu(II)-HMCO complex, typically extracted into an organic solvent like chloroform, is measured. asianpubs.org The method's adherence to Beer's law is evaluated, and key parameters such as molar absorptivity and Sandell's sensitivity are calculated to assess its performance. worldwidejournals.comijrar.com
| Parameter | HMCO-Cu(II) Complex | Reference |
| pH Range (Formation) | 3.0 - 6.0 | worldwidejournals.com |
| Stoichiometry (M:L) | 1:2 | worldwidejournals.comijrar.com |
| Application | Determination of Cu(II) in brass alloy | worldwidejournals.com |
| Research findings on the application of 2'-Hydroxy-4'-methoxychalcone Oxime (HMCO) as an analytical reagent for Copper(II). |
Metabolic Fate and Biotransformation Studies
Understanding how this compound is processed within a biological system is crucial. Metabolic studies investigate its absorption, distribution, metabolism, and excretion (ADME) profile.
The small intestine is a primary site for the metabolism and absorption of many orally administered substances. Studies on the related 4'-hydroxy-4-methoxychalcone have been conducted using an ex vivo rat intestinal perfusion model to examine its elimination kinetics. researchgate.netopenmedicinalchemistryjournal.com In these experiments, the compound was perfused through the small intestine, and samples were collected over time to determine the rate of its disappearance from the intestinal lumen. openmedicinalchemistryjournal.com Results from these studies indicated that the nonpolar chalcone had a higher elimination rate over a 90-minute experimental period compared to its more polar bis-Mannich analog. researchgate.netopenmedicinalchemistryjournal.com Such investigations provide insights into the initial phase of the compound's journey through the body following oral ingestion. openmedicinalchemistryjournal.com
Phase 2 metabolism involves the conjugation of a compound or its Phase 1 metabolite with endogenous molecules to increase water solubility and facilitate excretion. uomus.edu.iqnih.gov This is a major detoxification pathway. uomus.edu.iqpharmacology2000.com For phenolic compounds like hydroxychalcones, key Phase 2 reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. nih.govpharmacology2000.com
Analysis of perfusates from rat intestinal studies of 4'-hydroxy-4-methoxychalcone using HPLC-MS has identified the presence of its glucuronide, sulfate, and glutathione conjugates. researchgate.netopenmedicinalchemistryjournal.comsyncsci.com This confirms that the compound undergoes extensive Phase 2 metabolism in the intestine. researchgate.net The attachment of these polar groups (glucuronic acid, sulfate, or glutathione) to the chalcone structure significantly alters its physicochemical properties, making it more water-soluble and readily excretable. uomus.edu.iqnih.gov
| Conjugate | Endogenous Molecule | Enzyme Family | Effect on Compound |
| Glucuronide | UDP-glucuronic acid | UDP-glucuronosyltransferases (UGTs) | Increases water solubility; adds a negative charge. |
| Sulfate | Phosphoadenosyl phosphosulfate (PAPS) | Sulfotransferases (SULTs) | Increases water solubility; adds a strong negative charge. |
| Glutathione (GSH) | Glutathione | Glutathione S-transferases (GSTs) | Detoxifies reactive electrophiles; leads to mercapturic acid formation. |
| An overview of major Phase 2 metabolic conjugation reactions relevant to hydroxychalcones. |
The chemical structure of chalcones features an α,β-unsaturated carbonyl system. jchemrev.com This moiety acts as a Michael acceptor, meaning it is an electrophilic center that can react with nucleophiles, such as the thiol groups of cysteine residues in proteins. jchemrev.com This reaction, known as Michael addition or 1,4-conjugate addition, is a key aspect of the mechanism of action for many chalcones. jchemrev.com
The formation of a covalent bond with cellular targets like the Keap1 protein can influence cellular signaling pathways. jchemrev.com It has been suggested that the Michael addition reaction of certain chalcone derivatives is involved in the depletion of cellular glutathione levels. mdpi.com The electrophilicity of the enone system, and thus its reactivity as a Michael acceptor, is influenced by the electronic properties of the substituents on its aromatic rings. jchemrev.com
In vitro and In vivo Metabolic Models
In Vitro Models
Laboratory-based studies often utilize models such as liver microsomes and intestinal preparations to predict metabolic pathways. For instance, research on chalcone derivatives suggests that they are well-absorbed in intestinal models, where they undergo significant biotransformation. Studies on structurally related chalcones provide insight into the likely metabolic transformations of this compound. For example, investigations into 4'-hydroxy-4-methoxychalcone using rat intestinal perfusates identified the formation of several Phase II metabolites. openmedicinalchemistryjournal.comresearchgate.net These findings suggest that this compound would likely undergo similar conjugation reactions.
In vitro studies with liver microsomes on other chalcones, such as 4'-n-butoxy-2,4-dimethoxy-chalcone, have demonstrated the occurrence of hydroxylation as a metabolic pathway. nih.gov This suggests that oxidation could also be a potential metabolic route for this compound.
The following table summarizes metabolites identified for a closely related chalcone, 4'-hydroxy-4-methoxychalcone, in an ex vivo rat intestinal perfusion model. openmedicinalchemistryjournal.comresearchgate.net
| Parent Compound | Model System | Identified Metabolites | Metabolic Pathway |
| 4'-hydroxy-4-methoxychalcone | Rat intestinal perfusates | Glucuronide conjugate | Glucuronidation |
| 4'-hydroxy-4-methoxychalcone | Rat intestinal perfusates | Sulfate conjugate | Sulfation |
| 4'-hydroxy-4-methoxychalcone | Rat intestinal perfusates | Glutathione conjugate | Glutathione Conjugation |
In Vivo Models
Studies in living organisms provide a more comprehensive understanding of a compound's metabolism. While specific in vivo metabolic studies for this compound are limited, research on analogous compounds offers valuable insights. For example, after oral administration of 4'-n-butoxy-2,4-dimethoxy-chalcone to mice, a hydroxylated metabolite was detected in the plasma, indicating that metabolic activation occurs in vivo. nih.gov This aligns with the findings from in vitro microsomal studies.
The following table details the metabolites of a related chalcone identified in an in vivo mouse model.
| Parent Compound | Model System | Identified Metabolite | Site of Detection |
| 4'-n-Butoxy-2,4-dimethoxy-chalcone | Mouse | 4'-hydroxy-2,4-dimethoxy-chalcone | Plasma |
These models suggest that the primary metabolic pathways for chalcones like this compound involve conjugation reactions (Phase II) and potentially oxidation (Phase I).
Conclusion and Future Directions in 2 Hydroxy 4 Methoxychalcone Research
Summary of Key Research Findings and Therapeutic Potential
2'-Hydroxy-4-methoxychalcone, a flavonoid derivative, has demonstrated significant therapeutic potential across a range of preclinical studies. cymitquimica.com Its biological activities are largely attributed to its unique chemical structure, which features a hydroxyl group at the 2' position and a methoxy (B1213986) group at the 4' position of the chalcone (B49325) backbone.
Anticancer Activity: A significant body of research has focused on the anticancer properties of this compound. It has shown the ability to inhibit the proliferation of various cancer cell lines. mabjournal.com For instance, in mice with murine Lewis lung carcinoma, it caused a 27.2% inhibition of tumor volume. nih.gov Similarly, in mice with sarcoma 180, it suppressed tumor weight by 33.7%. nih.gov The anticancer effects are linked to its anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that tumors need to grow. nih.govcore.ac.uk This is achieved, in part, by inhibiting the induction of the COX-2 enzyme. nih.gov
Anti-inflammatory Effects: The compound exhibits potent anti-inflammatory properties. In laboratory settings, it has been shown to reduce the production of pro-inflammatory molecules in macrophage cells. Specifically, it decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to lower levels of inflammatory mediators. mdpi.com It also reduces the production of inflammatory cytokines such as IL-1β and IL-6. nih.govresearchgate.net
Anti-melanogenic Properties: Research has also highlighted its potential in dermatology, specifically for its ability to inhibit melanin (B1238610) production. In melanoma cells, it has been found to decrease melanin content and inhibit tyrosinase activity, a key enzyme in melanin synthesis. This effect is mediated through the regulation of several signaling pathways.
Cardiovascular Health: Studies suggest a potential role in preventing atherosclerosis. It has been shown to inhibit the proliferation of human aortic smooth muscle cells, a key process in the development of atherosclerotic plaques. nih.govresearchgate.net This effect is mediated by its influence on several cellular pathways, including the p44/42 mitogen-activated protein kinase pathway. nih.gov
Other Biological Activities: Beyond the major areas mentioned above, this compound and its derivatives have been investigated for other potential therapeutic uses, including as acetylcholinesterase inhibitors for conditions like Alzheimer's disease and for their antileishmanial activity. nih.govfrontiersin.org
Unresolved Questions and Challenges in Understanding its Mechanisms
Despite the promising findings, a complete understanding of the mechanisms of action of this compound remains elusive. Several key questions and challenges need to be addressed to advance its development as a therapeutic agent.
A primary challenge lies in elucidating the precise molecular targets and the intricate signaling pathways through which it exerts its diverse biological effects. While studies have identified its influence on pathways like NF-κB, PI3K/Akt, and MAPK, the exact points of interaction and the downstream consequences are not fully mapped out. nih.govnih.gov For example, while it is known to inhibit COX-2 expression, the direct mechanism of this inhibition is an area for further investigation. nih.gov
Furthermore, the structure-activity relationship (SAR) for this compound and its analogs is not yet fully established. nih.govacs.org Understanding how modifications to its chemical structure affect its potency and selectivity for different biological targets is crucial for designing more effective and specific therapeutic agents. nih.gov For example, while some studies have looked at the impact of adding or altering substituent groups, a comprehensive SAR map is still needed. nih.govmdpi.com
Another significant gap is the lack of extensive in vivo studies and clinical trials. researchgate.net Most of the current knowledge is derived from in vitro experiments, which may not fully translate to the complex biological environment of a living organism. nih.gov Questions regarding its bioavailability, metabolism, and potential long-term effects in humans remain largely unanswered.
Finally, while some research has touched upon the compound's effects on drug-metabolizing enzymes, a more thorough investigation into its potential for drug-drug interactions is necessary before it can be considered for clinical use.
Promising Avenues for Further Preclinical and Translational Research
The existing body of research on this compound opens up several promising avenues for future investigation that could bridge the gap between preclinical findings and clinical applications.
In-depth Mechanistic Studies: Future research should focus on detailed mechanistic studies to identify the direct molecular targets of the compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling could be employed to pinpoint its binding partners and elucidate the downstream signaling cascades. A deeper understanding of its interaction with key regulatory proteins like NF-κB and various kinases will be critical. nih.govacs.org
Expansion of Preclinical Models: There is a need to move beyond simple cell culture models and utilize more complex preclinical models. This includes the use of 3D organoid cultures, patient-derived xenografts, and genetically engineered mouse models that more accurately mimic human diseases. nih.govresearchgate.net These models will provide a more robust evaluation of the compound's efficacy and potential toxicity in a more physiologically relevant context.
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted in the body. This information is crucial for determining appropriate dosing regimens and predicting potential toxicities. Studies should also investigate the formulation of this compound to improve its solubility and bioavailability, such as through the use of nanofibers. mdpi.com
Translational Biomarker Development: Identifying and validating biomarkers that can predict a patient's response to treatment with this compound would be a significant step towards personalized medicine. These biomarkers could be genetic, epigenetic, or protein-based and would help in selecting patients who are most likely to benefit from the therapy. orcid.org
Potential as a Lead Compound for Novel Drug Development
The inherent biological activities and relatively simple chemical structure of this compound make it an excellent lead compound for the development of novel drugs. cymitquimica.comasm.org Its chalcone backbone provides a versatile scaffold that can be chemically modified to enhance its therapeutic properties and reduce potential side effects.
Structure-Activity Relationship (SAR) Guided Drug Design: A systematic exploration of the structure-activity relationships of this compound is a key strategy. nih.govscite.ai By synthesizing and screening a library of analogs with modifications at various positions of the chalcone scaffold, researchers can identify the key structural features required for potent and selective activity against specific disease targets. nih.govnih.gov For example, studies have already shown that the presence and position of hydroxyl and methoxy groups can significantly influence its biological effects. mdpi.commdpi.com
Development of Multi-Targeted Agents: Given that many diseases, such as cancer and inflammatory disorders, involve multiple pathological pathways, there is growing interest in developing drugs that can hit multiple targets simultaneously. The diverse biological activities of this compound suggest its potential as a scaffold for designing multi-targeted agents. researchgate.net For instance, derivatives could be developed that simultaneously inhibit angiogenesis and inflammation, offering a more comprehensive therapeutic approach.
Combination Therapies: this compound and its future derivatives could also be explored in combination with existing therapies. Its ability to modulate various signaling pathways could potentially synergize with other drugs, leading to enhanced efficacy and reduced drug resistance. For example, its anti-inflammatory properties might complement the action of traditional chemotherapy agents in cancer treatment. nih.gov
The journey from a promising natural product-derived compound to a clinically approved drug is long and challenging. However, the compelling preclinical data on this compound provides a strong foundation for its continued investigation and development as a lead for the next generation of therapeutics.
Q & A
Q. How does solubility influence the design of in vitro assays for this compound?
- Answer : Solubility in polar aprotic solvents (e.g., DMSO) enables stock solution preparation (10–50 mM), while dilution in aqueous buffers (PBS, DMEM) must account for precipitation risks. A validated protocol involves pre-warming solvents to 37°C and using sonication to enhance dispersion . Table 1 : Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| Ethyl Acetate | 15–20 |
| PBS (pH 7.4) | <1 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antioxidant mechanisms of this compound?
- Answer : Discrepancies arise from assay-specific conditions (e.g., DPPH vs. FRAP) and cellular models (RAW264.7 macrophages vs. HUVECs). A systematic approach includes:
- Validating ROS scavenging via ESR spectroscopy to detect radical adducts.
- Quantifying Nrf2 nuclear translocation (Western blot) and downstream HO-1 expression to confirm antioxidant pathway activation .
- Cross-referencing with structural analogs (e.g., 4',7-dihydroxychalcone) to isolate substituent-specific effects .
Q. What experimental designs are recommended for studying intestinal metabolism of this chalcone?
- Answer : Ex vivo rat intestinal perfusion models coupled with HPLC-MS/MS are optimal. Key steps:
Perfuse the compound (10–100 µM) through jejunal segments.
Collect perfusates at timed intervals (0–120 min).
Identify Phase 2 metabolites (e.g., glucuronides, sulfates) via MS/MS fragmentation patterns (e.g., m/z 430.1 for glucuronide adducts) .
Note : Bis-Mannich analogs show delayed intestinal elimination due to reduced passive diffusion, highlighting the impact of structural modifications .
Q. How can molecular docking elucidate the antiviral targeting of this compound against H5N1 neuraminidase?
- Answer : Docking simulations (AutoDock Vina) using the H5N1-NA crystal structure (PDB: 2HU4) reveal:
- Hydrogen bonding between the 2'-OH group and Arg152.
- Hydrophobic interactions of the 4-methoxy phenyl ring with Trp177.
- Non-competitive inhibition confirmed via Lineweaver-Burk plots .
Methodological Considerations
Q. What strategies mitigate oxidative degradation during long-term storage?
- Answer : Store lyophilized powder at -20°C under argon. For solutions, add 0.1% BHT (butylated hydroxytoluene) and avoid repeated freeze-thaw cycles. Purity should be verified monthly via HPLC (≥98% threshold) .
Q. How do substituent variations (e.g., 2',6'-dihydroxy vs. 2'-hydroxy-4-methoxy) alter bioactivity?
- Answer : Comparative studies using analogs (e.g., 2',6'-dihydroxy-4-methoxychalcone) show:
- Enhanced antioxidant activity with additional hydroxyl groups (EC₅₀ reduced by 40%).
- Reduced anti-inflammatory potency due to steric hindrance in COX-2 binding .
Data Contradiction Analysis
Q. Why do in vitro and in vivo anti-inflammatory results diverge?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
